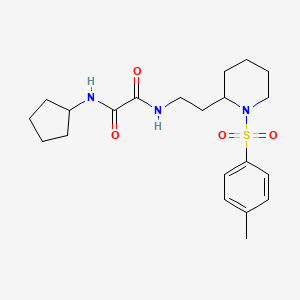

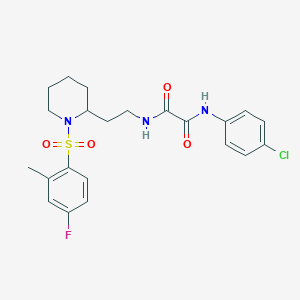

N1-cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its physical appearance and other identifying characteristics .

Synthesis Analysis

The synthesis of a chemical compound refers to the process used to create it in the laboratory. This often involves a series of chemical reactions, with each step being carefully controlled to ensure the correct product is formed.Molecular Structure Analysis

Analyzing the molecular structure of a compound involves understanding the arrangement of atoms within the molecule and the bonds that hold them together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions. The products of these reactions can provide valuable information about the structure and properties of the original compound .Physical And Chemical Properties Analysis

This includes studying properties such as solubility, melting point, boiling point, and reactivity. These properties can provide important information about how the compound behaves under different conditions .Aplicaciones Científicas De Investigación

Polyamine Analogs in Antitumor Agents

- Polyamine Catabolism and Programmed Cell Death: A study highlighted the role of polyamine analogs, particularly focusing on their cytotoxic activities in antitumor agents. The research demonstrated how treatment with polyamine analogs results in programmed cell death (PCD) by inducing the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) in sensitive cell types. This process suggests a mechanism where oxidative stress from H2O2 production contributes to cytotoxicity in antineoplastic agents, presenting a potential therapeutic application in cancer treatment (Ha et al., 1997).

Neuropeptide Y Receptors and Antagonism

- Neuropeptide Y Y2 Receptor Antagonism: Another study characterized the in vitro pharmacological properties of a novel neuropeptide Y Y2 receptor antagonist. This compound inhibited the binding of peptide YY to human and rat Y2 receptors, showcasing over 100-fold selectivity versus human Y1, Y4, and Y5 receptors. This research provides insights into the development of new pharmacological tools to explore the role of Y2 receptors in vivo, which could have implications for understanding how similar compounds might interact with specific receptor types (Bonaventure et al., 2004).

Cardiotoxicity and Protective Effects

- Protective Effect Against Cardiotoxicity: Research on the protective effect of N-Acetylcysteine on cyclophosphamide-induced cardiotoxicity in rats showed that certain compounds could mitigate oxidative and nitrosative stress, preserving the activity of antioxidant enzymes. This study underlines the potential therapeutic applications of chemical compounds in protecting against drug-induced toxicity (Mansour et al., 2015).

Novel Synthesis Approaches

- Synthesis of Substituted 2-Pyridones: A study on the synthesis of substituted 2-pyridones via the Pummerer cyclization-deprotonation-cycloaddition cascade of imidosulfoxides showcases innovative approaches in chemical synthesis. This research could be relevant for understanding synthetic pathways that might be applicable to compounds like N1-cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide (Padwa et al., 1999).

Mecanismo De Acción

Target of Action

The primary target of N1-cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in the removal of the initiator methionine from nascent proteins, which is a critical step in protein biosynthesis.

Mode of Action

It is believed to interact with its target, methionine aminopeptidase, and potentially inhibit its function . The inhibition of this enzyme could lead to disruption in protein synthesis, affecting the growth and survival of cells.

Result of Action

The molecular and cellular effects of this compound’s action are likely tied to its impact on protein biosynthesis. By inhibiting Methionine aminopeptidase, it could lead to the accumulation of immature proteins, potentially disrupting normal cellular functions and leading to cell death .

Safety and Hazards

Propiedades

IUPAC Name |

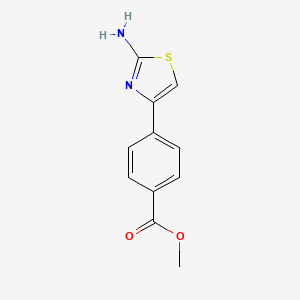

N'-cyclopentyl-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O4S/c1-16-9-11-19(12-10-16)29(27,28)24-15-5-4-8-18(24)13-14-22-20(25)21(26)23-17-6-2-3-7-17/h9-12,17-18H,2-8,13-15H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAALOZBLDCSXRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2941488.png)

![3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-isobutylbenzamide](/img/structure/B2941490.png)

![4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2941491.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2941493.png)

![N-ethyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2941495.png)

![N,N-bis(4-methoxyphenyl)-4-[(E)-2-[2,4,5-tris[(E)-2-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]aniline](/img/structure/B2941500.png)